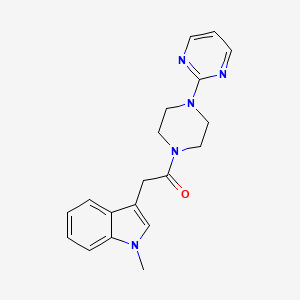

2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Description

This compound features a 1-methylindole moiety linked via an ethanone bridge to a piperazine ring substituted with a pyrimidin-2-yl group. Its structural complexity combines heterocyclic aromatic systems (indole, pyrimidine) with a flexible piperazine core, making it a candidate for diverse biological interactions. The methyl group on the indole enhances lipophilicity, while the pyrimidine-piperazine unit may facilitate receptor binding through hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-22-14-15(16-5-2-3-6-17(16)22)13-18(25)23-9-11-24(12-10-23)19-20-7-4-8-21-19/h2-8,14H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMGEMUXDAIWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the pyrimidine group. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is crucial to maintain consistency and efficiency in the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the pyrimidine group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Piperazine Substituent Variations

The pyrimidin-2-yl group on piperazine distinguishes the target compound from analogs with alternative substituents:

Key Insight : Pyrimidin-2-yl substituents balance polarity and aromatic interactions, favoring CNS-targeted activity. Bulky groups (e.g., benzhydryl) may improve selectivity but reduce solubility.

Indole Modifications

The 1-methylindole group contrasts with other indole derivatives:

Key Insight : Methylation at the indole 1-position improves stability and bioavailability, whereas electron-withdrawing groups (e.g., tosyl) hinder absorption.

Core Structural Variations

Replacement of the ethanone bridge or indole core alters physicochemical properties:

Key Insight: The ethanone bridge provides optimal spacing between indole and piperazine, while tetrazole or methanone cores trade off solubility for target engagement.

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-tubercular research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula and structural features:

- Molecular Formula: C16H20N4O

- Molecular Weight: 284.36 g/mol

- IUPAC Name: 2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Biological Activity Overview

The biological activity of this compound has been primarily investigated in terms of its effects on various cellular targets, including cancer cells and pathogens such as Mycobacterium tuberculosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar indole derivatives. For instance, a study focusing on related compounds indicated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.35 to 5.13 µM in specific cases . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | C6 (glioma) | 5.13 | Apoptosis induction |

| Compound B | HEK293 (human embryonic kidney) | >10 | Nontoxic |

| Compound C | MCF7 (breast cancer) | 3.73 | Cell cycle arrest |

Anti-Tubercular Activity

In parallel, the compound's anti-tubercular properties have been explored, with findings suggesting that it may inhibit the growth of Mycobacterium tuberculosis. In one study, a series of derivatives exhibited IC90 values ranging from 3.73 to 4.00 µM against this pathogen . The structure-activity relationship (SAR) studies indicated that modifications in the piperazine and pyrimidine moieties could enhance efficacy.

Table 2: Summary of Anti-Tubercular Activity

| Compound | Pathogen | IC90 (µM) | Observations |

|---|---|---|---|

| Compound D | Mycobacterium tuberculosis | 4.00 | Significant inhibition |

| Compound E | Mycobacterium tuberculosis | 3.73 | Enhanced activity with modifications |

Case Study 1: Indole Derivative Synthesis and Evaluation

A recent study synthesized several indole derivatives, including the target compound, and evaluated their biological activities. The derivatives were tested against various cancer cell lines and showed promising results in inducing apoptosis while maintaining low toxicity to normal cells .

Case Study 2: Structure-Activity Relationship Analysis

Another research effort focused on the SAR of indole-piperazine hybrids, revealing that specific substitutions on the piperazine ring significantly influenced their anti-tubercular activity. The study concluded that optimizing these substituents could lead to more potent therapeutic agents against tuberculosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone, and what reaction conditions are critical for achieving high yields?

- Answer: The synthesis typically involves coupling the indole and piperazine moieties via nucleophilic substitution or condensation reactions. For example, NaH in anhydrous DMF is often used to deprotonate the indole NH group, enabling alkylation or acylation at the 3-position of the indole ring . Critical conditions include strict anhydrous environments (e.g., dried solvents, inert gas) to prevent side reactions and precise stoichiometric control of reagents like 4-(pyrimidin-2-yl)piperazine. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is essential to isolate the target compound .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is indispensable for confirming connectivity between the indole, pyrimidine, and piperazine groups . Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water mobile phases .

Q. What structural motifs in this compound suggest potential biological activity, particularly in receptor binding?

- Answer: The indole ring is a known pharmacophore for serotonin and histamine receptor interactions, while the pyrimidine-piperazine moiety may enhance binding to G-protein-coupled receptors (GPCRs) via hydrogen bonding and π-π stacking . The ketone linker between the indole and piperazine groups provides conformational flexibility, potentially improving target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel analogs of this compound?

- Answer: Discrepancies between expected and observed NMR/MS data often arise from regioisomers or tautomeric forms. X-ray crystallography (e.g., triclinic crystal system, space group P1) provides definitive structural confirmation by resolving bond lengths and angles . Alternative methods include variable-temperature NMR to identify dynamic processes or heteronuclear single-quantum coherence (HSQC) to assign ambiguous peaks .

Q. What strategies optimize the selectivity of this compound for histamine H1/H4 receptors over off-target GPCRs?

- Answer: Structure-activity relationship (SAR) studies suggest modifying the pyrimidine substituents (e.g., replacing 2-pyrimidinyl with 4-fluorophenyl) to alter steric and electronic interactions with receptor binding pockets . Computational docking (e.g., AutoDock Vina) using receptor crystal structures (PDB: 6WGX) can predict binding poses and guide substitutions to enhance selectivity .

Q. Which computational methods are recommended to predict the metabolic stability of this compound in preclinical studies?

- Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify reactive sites prone to oxidation (e.g., indole C3 or piperazine N4). In silico tools like SwissADME predict cytochrome P450 metabolism and bioavailability. Experimental validation via liver microsome assays (human/rat) with LC-MS/MS analysis quantifies metabolic half-life (t₁/₂) .

Q. How can synthetic yields be improved for analogs with bulky substituents on the piperazine ring?

- Answer: Microwave-assisted synthesis (120°C, 30 min) accelerates reactions involving sterically hindered reagents. Solvent optimization (e.g., switching from DMF to DMSO) improves solubility, while catalytic bases like DBU (1,8-diazabicycloundec-7-ene) enhance reaction efficiency. Post-synthetic purification via preparative HPLC (C18, 0.1% TFA modifier) resolves closely eluting impurities .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies between computational binding predictions and experimental IC50 values for this compound?

- Answer: Discrepancies may arise from force field inaccuracies or solvent effects. Refine docking protocols by incorporating explicit water molecules and membrane bilayer models (e.g., CHARMM-GUI). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics. Adjust ligand protonation states (e.g., piperazine pKa ~8.5) to match physiological conditions .

Q. What analytical techniques confirm the absence of polymorphic forms in bulk synthesized material?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.